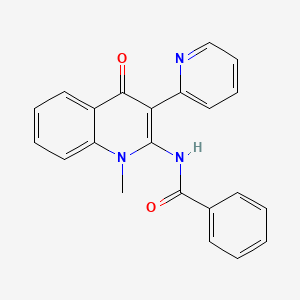

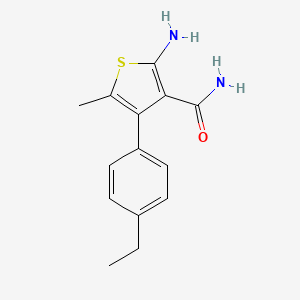

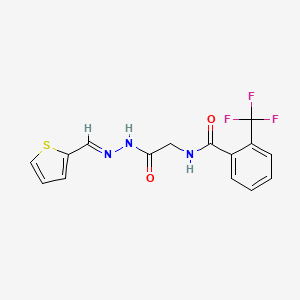

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar thiophene derivatives and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For example, a highly phenylated diamine thiophene derivative was synthesized from 4′-nitrodeoxybenzoin in three steps . Similarly, azomethine derivatives of a tetrahydrobenzothiophene carboxamide were synthesized through the interaction of aromatic aldehydes with the carboxamide in ethanol . These methods suggest that the synthesis of "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" could also involve the condensation of an amine with an aldehyde or acid chloride derivative to form the carboxamide group, with subsequent modifications to introduce the ethyl and methyl groups on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of a related thiophene carboxamide was determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonding and weak interactions that stabilize the crystal structure . These techniques could similarly be applied to determine the molecular structure of "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" and to understand its geometric configuration and stability.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization, to form a wide range of products with different properties. The synthesis of azomethine derivatives, as mentioned earlier, involves the condensation of amines with aldehydes . Additionally, the reactivity of thiophene derivatives can be influenced by the substituents on the aromatic core, which can affect the outcome of the reactions . Understanding these reactions is crucial for the targeted synthesis of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and fluorescence, are important for their practical applications. Aromatic polyamides containing a tetraphenylthiophene unit exhibited good solubility in organic solvents and high thermal stability . Another study reported on the fluorescence property of an ethyl thiophene carboxylate derivative . These properties are determined by the molecular structure and substituents of the thiophene derivatives, suggesting that "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" could also exhibit unique physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities :

- A study by Threadgill et al. (1991) describes the synthesis of a series of nitrothiophene carboxamides, evaluated as radiosensitizers and bioreductively activated cytotoxins for hypoxic mammalian cells. This demonstrates the compound's potential in cancer treatment research (Threadgill et al., 1991).

- Prasad et al. (2017) report on the antimicrobial properties of novel 2-aminothiophene derivatives, highlighting their significance in developing new antimicrobial agents (Prasad et al., 2017).

Chemical Synthesis and Modification :

- Kumar et al. (2013) detail the chemoselective thionation-cyclization of functionalized enamides, a process relevant for creating various thiophene-based compounds, which can have diverse applications in medicinal chemistry (Kumar et al., 2013).

- Khalifa et al. (2014) explore the synthesis of chiral linear carboxamide derivatives with a peptide linkage, which could be crucial for the development of novel pharmaceuticals (Khalifa et al., 2014).

Potential in Dye and Material Sciences :

- Iyun et al. (2015) synthesized disperse dyes incorporating the aminothiophene moiety, indicating its utility in textile dyeing and materials science (Iyun et al., 2015).

Applications in Drug Development and Synthesis :

- Chen et al. (2009) developed a method for synthesizing 2-aminothiazole-5-carboxamides, applied in the efficient synthesis of dasatinib, an anti-cancer drug, showing the compound's relevance in pharmaceutical synthesis (Chen et al., 2009).

Wirkmechanismus

Target of Action

It is known that 2-aminothiazole derivatives, which share a similar structure, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds have been found to inhibit cell growth in vitro and in cells . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in cell proliferation.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to cell growth and proliferation . The downstream effects of these pathway alterations would likely include a decrease in cell proliferation and potentially cell death.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may result in decreased cell proliferation and potentially cell death .

Eigenschaften

IUPAC Name |

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-9-4-6-10(7-5-9)11-8(2)18-14(16)12(11)13(15)17/h4-7H,3,16H2,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHDNZEECRZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)